N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide
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Overview
Description
N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features a triazolopyrimidine core fused with a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide typically involves the following steps:
Formation of the Chalcone Intermediate: The reaction begins with the condensation of 2,3-dimethoxybenzaldehyde and 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide in ethanol.
Cyclization to Form Triazolopyrimidine: The chalcone intermediate is then reacted with 1,2,4-triazol-5-amine in dimethylformamide (DMF) with triethylamine as a base.
Acetylation: The final step involves the acetylation of the resulting product to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines
Uniqueness
N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is unique due to its specific structural features, such as the dimethoxyphenyl group and the triazolopyrimidine core. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H21N5O3/c1-13(27)24-15-6-4-5-14(9-15)18-11-19(26-21(25-18)22-12-23-26)17-8-7-16(28-2)10-20(17)29-3/h4-12,19H,1-3H3,(H,24,27)(H,22,23,25) |
InChI Key |
FRJVJFGSDZDEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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